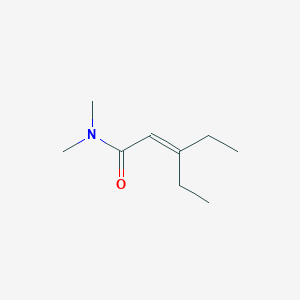
2'-Deoxy-2',2'-difluoro-N-pentanoylcytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxy-2’,2’-difluoro-N-pentanoylcytidine is a synthetic nucleoside analog that has garnered attention due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and molecular biology. This compound is characterized by the presence of two fluorine atoms at the 2’ position of the deoxyribose sugar and a pentanoyl group attached to the cytidine base.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’,2’-difluoro-N-pentanoylcytidine typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Fluorination: Introduction of fluorine atoms at the 2’ position of the deoxyribose sugar.
Nucleoside Formation: Coupling of the fluorinated sugar with a cytidine base.
Pentanoic Acid Derivatization: Attachment of the pentanoyl group to the cytidine base.
The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and purity. For example, the fluorination step may require the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent under controlled temperature conditions.
Industrial Production Methods
Industrial production of 2’-Deoxy-2’,2’-difluoro-N-pentanoylcytidine may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency.
化学反应分析
Types of Reactions
2’-Deoxy-2’,2’-difluoro-N-pentanoylcytidine can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
2’-Deoxy-2’,2’-difluoro-N-pentanoylcytidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA and RNA analogs.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 2’-Deoxy-2’,2’-difluoro-N-pentanoylcytidine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. The presence of fluorine atoms enhances its stability and resistance to enzymatic degradation. This compound may inhibit DNA polymerases and ribonucleotide reductase, leading to the disruption of DNA replication and cell division.
相似化合物的比较
Similar Compounds
2’-Deoxy-2’,2’-difluoro-5-halouridines: These compounds have similar fluorination patterns but differ in the halogen substituents.
Gemcitabine: A well-known anticancer drug with a similar fluorinated sugar moiety.
2’-Deoxy-2’,2’-difluoro-β-D-ribofuranosyl Pyrimidine Nucleosides: These nucleosides share the difluoro modification but differ in the base structure.
Uniqueness
2’-Deoxy-2’,2’-difluoro-N-pentanoylcytidine is unique due to the presence of the pentanoyl group, which may enhance its lipophilicity and cellular uptake. This structural modification can potentially improve its pharmacokinetic properties and therapeutic efficacy compared to other similar compounds.
属性
CAS 编号 |
849139-17-9 |
|---|---|
分子式 |
C14H19F2N3O5 |
分子量 |
347.31 g/mol |
IUPAC 名称 |
N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]pentanamide |
InChI |
InChI=1S/C14H19F2N3O5/c1-2-3-4-10(21)17-9-5-6-19(13(23)18-9)12-14(15,16)11(22)8(7-20)24-12/h5-6,8,11-12,20,22H,2-4,7H2,1H3,(H,17,18,21,23)/t8-,11-,12-/m1/s1 |
InChI 键 |
JPFFCJZGDHCPCR-GGZOMVNGSA-N |
手性 SMILES |
CCCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F |
规范 SMILES |
CCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



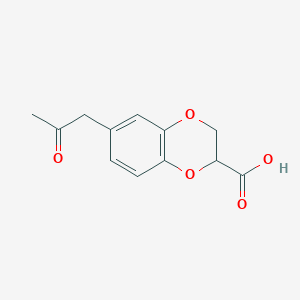


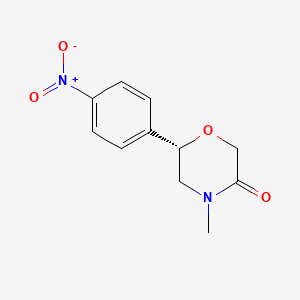
![Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)amino]methyl]-](/img/structure/B14185367.png)

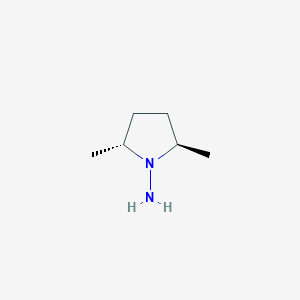
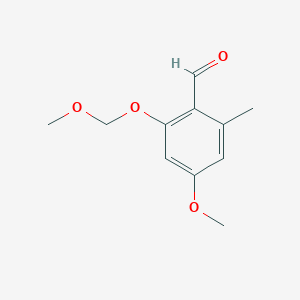
![6-Chloropyrido[3,4-c][1,5]naphthyridine](/img/structure/B14185383.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-, 1-oxide](/img/structure/B14185394.png)
![1-[(Naphthalen-2-yl)sulfanyl]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14185396.png)
![[6-(Trifluoromethyl)naphthalen-2-yl]methanethiol](/img/structure/B14185406.png)
